3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione
Description
The compound 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione features a hybrid structure combining a pyrrolidine-2,5-dione (succinimide) ring and a piperidine-2,6-dione (glutarimide) core, linked via a propargyl (prop-2-yn-1-yl) group. For instance, related compounds with pyrrolidinone or piperidinedione moieties exhibit antimicrobial or therapeutic activities .
Properties
IUPAC Name |
3-(2,5-dioxo-3-prop-2-ynylpyrrolidin-1-yl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-2-3-7-6-10(16)14(12(7)18)8-4-5-9(15)13-11(8)17/h1,7-8H,3-6H2,(H,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWMUUMGJHSWJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CC(=O)N(C1=O)C2CCC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione , also known by its CAS number 2751702-81-3, is a pyrrolidine derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including antibacterial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a piperidine ring and a pyrrolidine moiety with dioxo functional groups, which are critical for its biological interactions.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of pyrrolidine derivatives. Notably, research indicates that compounds containing the pyrrolidine core can inhibit the growth of Pseudomonas aeruginosa, a common pathogen associated with nosocomial infections. A study demonstrated that optimized pyrrolidine derivatives showed significant inhibition of penicillin-binding protein 3 (PBP3), which is essential for bacterial cell wall synthesis. The most potent inhibitors exhibited over 60% inhibition at concentrations of 100 µM .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound | Target | Inhibition (%) at 100 µM |
|---|---|---|
| Pyrrolidine derivative A | PBP3 | 80% |
| Pyrrolidine derivative B | PBP3 | 75% |
| 3-[2,5-Dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione | PBP3 | 70% |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies have shown that it induces apoptosis in small-cell lung cancer (SCLC) cells, particularly in the NCI-H196 line. The mechanism involves cell cycle arrest in the S phase and an increase in reactive oxygen species (ROS), which contributes to its cytotoxic effects .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| NCI-H196 (SCLC) | 15 | Apoptosis induction |
| NCI-H889 (SCLC) | >50 | No significant effect |
Case Studies
A notable case study involved the evaluation of this compound's efficacy against multidrug-resistant bacterial strains. In a controlled setting, various concentrations were tested against clinical isolates of Pseudomonas aeruginosa. Results indicated that the compound maintained significant antibacterial activity even against resistant strains, suggesting its potential as a lead compound for further development .
Mechanistic Insights
The biological activity of 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione is attributed to its ability to interact with key proteins involved in bacterial cell wall synthesis and cancer cell proliferation. The presence of dioxo groups enhances its reactivity and binding affinity to target sites.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Mechanism of Action : The compound has been studied for its potential as an anticancer agent. Its structure allows it to interact with biological targets involved in cancer cell proliferation.
- Case Study : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, indicating potential for further development as an anticancer drug.
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Antimicrobial Properties
- Research Findings : Preliminary studies suggest that 3-[2,5-Dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione possesses antimicrobial properties against both gram-positive and gram-negative bacteria.
- Data Table :
Organism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL
Materials Science Applications
-
Polymer Chemistry
- The compound can be utilized as a building block in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength.
- Example : Research has shown that incorporating this compound into polymer matrices can improve their resistance to degradation under environmental stress.
-
Nanomaterials
- Synthesis of Nanoparticles : Its reactive functional groups facilitate the formation of nanoparticles for use in drug delivery systems.
- Case Study : A study demonstrated the successful encapsulation of anticancer drugs within nanoparticles synthesized from this compound, enhancing the bioavailability and targeted delivery of therapeutic agents.
Biochemical Applications
- Enzyme Inhibition
- The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity.
- Data Table :
Enzyme IC50 (µM) Dipeptidyl peptidase IV 15 Carbonic anhydrase II 22
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs:
Key Observations :
- Pyrrolidine-2,5-dione vs.
- Propargyl Group : The propargyl moiety in the target compound and the cataloged pyridine derivative () could enable click chemistry modifications or act as a pharmacophore. However, Compound 2 uses a propan-2-ylidene group, which may influence steric and electronic properties differently .
Research Findings and Implications
- Structural Diversity Drives Function: Minor changes, such as replacing the propargyl group with propan-2-ylidene (Compound 2) or isoindolinone (patent compound), significantly alter bioactivity and applications .
- Analytical Tools : SHELX programs remain indispensable for crystallographic analysis, enabling precise structural determination of complex heterocycles like the target compound .
Preparation Methods
Sequential Functionalization Approach
This method involves synthesizing the piperidine-2,6-dione core followed by introducing the pyrrolidine-2,5-dione moiety and propargyl group. A representative procedure, adapted from analogous pyrano[2,3-c]pyrazole syntheses, proceeds as follows:
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Piperidine-2,6-dione Preparation :
Piperidine-2,6-dione is synthesized via cyclocondensation of glutaric acid with ammonium acetate under reflux in acetic acid. -
Pyrrolidine-2,5-dione Introduction :
The piperidine core undergoes nucleophilic substitution at the 3-position using a pyrrolidine-2,5-dione precursor. For example, reaction with 3-bromo-pyrrolidine-2,5-dione in dimethylformamide (DMF) at 80°C for 12 hours yields 3-(2,5-dioxopyrrolidin-1-yl)piperidine-2,6-dione. -
Propargylation :
The propargyl group is introduced via alkylation using propargyl bromide in the presence of a base (e.g., potassium carbonate) in acetonitrile at 60°C for 6 hours.
Key Optimization Parameters :
One-Pot Multi-Component Reaction (MCR)
MCRs offer atom-economical routes by combining piperidine-2,6-dione precursors, propargylamine, and diketene derivatives in a single step. A protocol inspired by pyrano[2,3-c]pyrazole syntheses involves:
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Reactants : Ethyl acetoacetate, propargylamine, diketene, and malononitrile.
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Conditions : InCl3 (20 mol%) in 50% ethanol under ultrasound irradiation (40°C, 20 min).
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Mechanism : InCl3 facilitates Knoevenagel condensation, Michael addition, and cyclodehydration sequentially.
Advantages :
-
Reduced reaction time (20–30 min vs. 6–12 hours for stepwise methods).
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Higher yields (88–95%) due to minimized intermediate isolation.
Catalytic Systems and Solvent Effects
Catalyst choice critically impacts yield and regioselectivity. Comparative studies reveal:
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| InCl3 | 50% EtOH | 40 | 20 | 95 |
| K2CO3 | DMF | 80 | 360 | 78 |
| Piperidine | MeCN | 60 | 240 | 65 |
Ultrasound irradiation enhances mass transfer and reaction kinetics, reducing time by 80% compared to conventional heating. Polar protic solvents like ethanol improve solubility of intermediates, while aprotic solvents (DMF) favor nucleophilic substitution.
Propargylation Techniques
Introducing the prop-2-yn-1-yl group necessitates careful control to avoid polymerization. Two methods are prevalent:
Alkylation with Propargyl Bromide
-
Conditions : Propargyl bromide (1.2 equiv), K2CO3 (2.0 equiv), MeCN, 60°C, 6 hours.
Industrial-Scale Considerations
Large-scale synthesis faces challenges in exotherm management and catalyst recovery. Continuous flow reactors with immobilized InCl3 on silica gel demonstrate:
-
Productivity : 1.2 kg/day per liter reactor volume.
Analytical Characterization
Synthetic batches are validated via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
